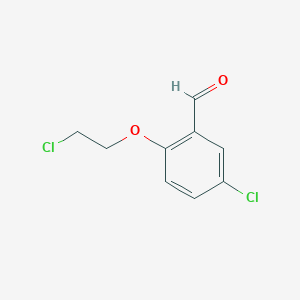
5-Chloro-2-(2-chloroethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-chloroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a substituted benzaldehyde, characterized by the presence of a chloro group at the 5-position and a chloroethoxy group at the 2-position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chloroethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 5-chloro-2-(2-chloroethoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(2-chloroethoxy)benzyl alcohol.
Scientific Research Applications
5-Chloro-2-(2-chloroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chloroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound valuable for studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethoxybenzene: Similar in structure but lacks the aldehyde group.
5-Chloro-2-hydroxybenzaldehyde: Similar in structure but has a hydroxyl group instead of the chloroethoxy group.
5-Chloro-2-methoxybenzaldehyde: Similar in structure but has a methoxy group instead of the chloroethoxy group.
Uniqueness
5-Chloro-2-(2-chloroethoxy)benzaldehyde is unique due to the presence of both chloro and chloroethoxy groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
5-chloro-2-(2-chloroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2 |
InChI Key |
BMJRLNWNGOLCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
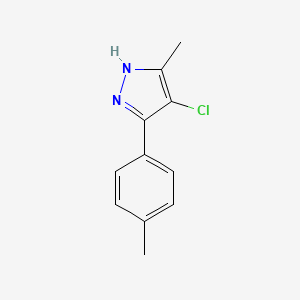
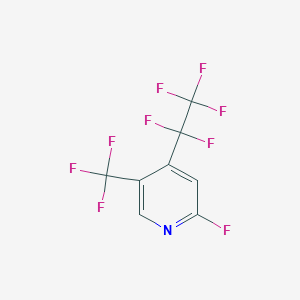
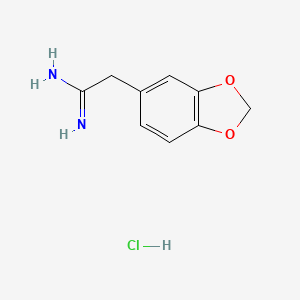
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
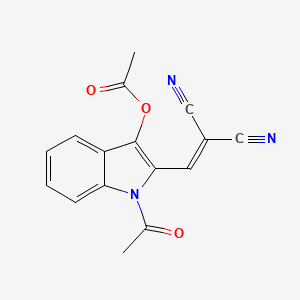
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
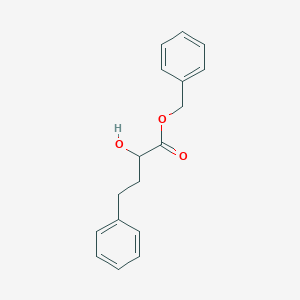

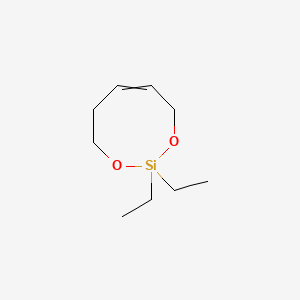
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

